2-(3-Hydroxyquinuclidin-3-yl)acetic acid
Description
Historical and Contemporary Significance of the Quinuclidine (B89598) Core in Organic Chemistry
Historically, the significance of the quinuclidine core is deeply rooted in natural product chemistry. The most prominent examples are the Cinchona alkaloids, such as quinine (B1679958) and quinidine, which have been used for centuries as antimalarial agents. portico.org The unique stereochemistry and biological activity of these molecules spurred early interest in the quinuclidine structure.
In contemporary organic chemistry, the quinuclidine core is valued for several key reasons:
Catalysis: Quinuclidine and its derivatives are effective catalysts in a variety of organic transformations. newdrugapprovals.orggoogle.com Their strong basicity and sterically accessible nitrogen atom make them excellent choices for reactions such as the Baylis-Hillman reaction. nih.gov Furthermore, they can act as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions, enabling the direct functionalization of C-H bonds. newdrugapprovals.org
Medicinal Chemistry: The rigid framework of quinuclidine is a desirable feature in drug design as it can lead to higher selectivity for biological targets by reducing the number of available conformations. portico.org This has led to the development of synthetic quinuclidine-based drugs with a wide range of pharmacological activities, including anticholinergic, antihistamine, and antiparasitic effects. portico.orgresearchgate.net For instance, aceclidine (B1665410) is a simple quinuclidine derivative used in the treatment of glaucoma, and cevimeline (B1668456), which contains a 3-hydroxyquinuclidine moiety, is used to treat dry mouth associated with Sjögren's syndrome. portico.orgnewdrugapprovals.orggoogle.com
Material Science: The properties of quinuclidine have also been explored in the development of new materials. For example, quinuclidine-functionalized microparticles have been synthesized and used as catalysts. google.com
The table below summarizes the properties of the parent quinuclidine molecule.
| Property | Value |
| IUPAC Name | 1-Azabicyclo[2.2.2]octane |
| Chemical Formula | C₇H₁₃N |
| Molar Mass | 111.188 g·mol⁻¹ |
| Melting Point | 157 to 160 °C |
| Boiling Point | 149.5 °C |
| pKa (conjugate acid) | 11.0 |
The Position of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid within Functionalized Quinuclidine Chemistry
This compound is a prime example of a functionalized quinuclidine. The introduction of both a hydroxyl group and an acetic acid moiety at the 3-position of the quinuclidine ring significantly alters the molecule's properties and potential applications.
The 3-hydroxyquinuclidine core itself is a well-established building block in medicinal chemistry. Its presence in cevimeline highlights its importance in targeting muscarinic receptors. portico.orgnewdrugapprovals.org The synthesis of this core often starts from quinuclidin-3-one. newdrugapprovals.org
The addition of an acetic acid group introduces a carboxylic acid functionality, which can:
Alter Pharmacokinetic Properties: The carboxylic acid group can influence the solubility, distribution, metabolism, and excretion of the molecule.
Provide a Handle for Further Functionalization: The acid group can be converted into esters, amides, or other functional groups, allowing for the creation of a library of related compounds for structure-activity relationship studies.
Interact with Biological Targets: The carboxylic acid can act as a hydrogen bond donor or acceptor, or it can be ionized at physiological pH, allowing for ionic interactions with biological macromolecules.
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests it could be an interesting candidate for biological screening or as an intermediate in the synthesis of more complex molecules. The synthesis of structurally related compounds often involves the reaction of a quinuclidinone with a suitable nucleophile to introduce the side chain.
Research Impetus and Scope of Investigations on this Chemical Compound
The impetus for investigating a molecule like this compound stems from the proven utility of the quinuclidine scaffold in medicinal chemistry and catalysis. Research into this specific compound would likely be driven by the following objectives:
Exploration of Novel Biological Activities: Given the diverse biological effects of other functionalized quinuclidines, a primary goal would be to screen this compound for its own unique pharmacological profile. portico.orgresearchgate.net The combination of the 3-hydroxyquinuclidine core with an acetic acid side chain could lead to novel interactions with biological targets.
Development of New Synthetic Methodologies: The synthesis of this molecule presents a challenge in controlling stereochemistry at the 3-position. Research in this area could lead to the development of new stereoselective synthetic methods applicable to a broader range of functionalized quinuclidines.
Use as a Molecular Probe or Ligand: The compound could be used as a tool to probe the binding sites of enzymes or receptors, or as a ligand for the development of new catalysts or materials.
The scope of investigations would likely encompass:
Chemical Synthesis: Developing an efficient and stereocontrolled synthesis of the molecule.
Structural Characterization: Thoroughly characterizing the compound using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Physicochemical Properties: Determining key properties such as pKa, solubility, and lipophilicity.
Biological Evaluation: Screening the compound against a panel of biological targets to identify any potential therapeutic applications.
While direct data for this compound is limited, the table below lists some related quinuclidine derivatives and their known applications, illustrating the potential areas of interest for the title compound.
| Compound Name | Key Structural Feature | Known Application/Significance |
| Quinine | Quinuclidine fused to a quinoline (B57606) ring | Antimalarial drug portico.org |
| Aceclidine | Simple ester derivative of 3-hydroxyquinuclidine | Glaucoma treatment google.com |
| Cevimeline | Spiro-oxathiolane derivative of 3-hydroxyquinuclidine | Treatment of Sjögren's syndrome newdrugapprovals.orggoogle.com |
| 3-Quinuclidinyl benzilate | Ester of 3-hydroxyquinuclidine and benzilic acid | Anticholinergic agent |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)5-9(13)6-10-3-1-7(9)2-4-10/h7,13H,1-6H2,(H,11,12) |
InChI Key |
FQHOIDZVXKJMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)(CC(=O)O)O |
Origin of Product |
United States |
Synthetic Strategies for 2 3 Hydroxyquinuclidin 3 Yl Acetic Acid and Analogous Quinuclidine Carboxylic Acids
Foundational Synthetic Routes to the Quinuclidine (B89598) Scaffold Relevant to Functionalization
The quinuclidine nucleus, chemically known as 1-azabicyclo[2.2.2]octane, is a key structural motif in numerous biologically active molecules. tsijournals.com Its synthesis is a prerequisite for obtaining functionalized derivatives such as 2-(3-hydroxyquinuclidin-3-yl)acetic acid. One of the most established and versatile methods for constructing the quinuclidine scaffold is the Dieckmann condensation. orgsyn.org
This approach typically begins with a suitably substituted piperidine (B6355638) derivative. A common starting material is ethyl isonipecotate (ethyl 4-piperidinecarboxylate), which is first alkylated on the nitrogen atom with an ethyl haloacetate, such as ethyl chloroacetate, to yield 1-carbethoxymethyl-4-carbethoxypiperidine. tsijournals.comorgsyn.org This diester then undergoes an intramolecular Dieckmann condensation, typically promoted by a strong base like potassium ethoxide or potassium tert-butoxide, to form a β-keto ester. tsijournals.comorgsyn.org Subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions yields the pivotal precursor, 3-quinuclidinone. tsijournals.comorgsyn.org This ketone is the primary gateway for introducing substituents at the C3 position.
Another foundational strategy involves the cyclization of 4-substituted piperidines. For instance, the dehydrative cyclization of 4-(2-hydroxyethyl)piperidine is a known route to the basic quinuclidine ring system. orgsyn.org While effective for the unsubstituted scaffold, routes starting from 3-quinuclidinone are generally more direct for producing C3-functionalized targets.
Table 1: Key Foundational Reactions for 3-Quinuclidinone Synthesis
| Reaction Step | Starting Material(s) | Key Reagents | Product | Reference(s) |
| N-Alkylation | Ethyl isonipecotate, Ethyl chloroacetate | K₂CO₃ or Et₃N | 1-Carbethoxymethyl-4-carbethoxypiperidine | tsijournals.comorgsyn.org |
| Dieckmann Condensation | 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium tert-butoxide or Potassium ethoxide | 2-Oxo-1-azabicyclo[2.2.2]octane-3-carboxylate intermediate | tsijournals.comorgsyn.org |
| Hydrolysis & Decarboxylation | β-keto ester intermediate | H₂SO₄ (aq), heat | 3-Quinuclidinone | tsijournals.com |
Direct and Convergent Syntheses of this compound
The most direct synthetic pathway to this compound and its immediate precursors commences with 3-quinuclidinone. This strategy involves the simultaneous introduction of both the hydroxyl and the acetic acid functionalities (or their precursors) onto the C3 carbon.
A highly effective method is the formation of a cyanohydrin, followed by hydrolysis. Reacting 3-quinuclidinone with an alkali metal cyanide, such as sodium or potassium cyanide, in an aqueous medium leads to the formation of 3-hydroxyquinuclidine-3-carbonitrile. This reaction introduces both the hydroxyl group and a nitrile group, which serves as a precursor to the carboxylic acid. The resulting α-hydroxynitrile is a stable intermediate that can be isolated.
Subsequent transformation of the nitrile group provides the desired acetic acid moiety. This is typically achieved through acid- or base-catalyzed hydrolysis. For instance, heating the cyanohydrin in the presence of a strong acid like hydrochloric acid will convert the nitrile directly into a carboxylic acid. Alternatively, the nitrile can be converted to a methyl ester, methyl 3-hydroxyquinuclidine-3-carboxylate, by reacting it with anhydrous methanol (B129727) in the presence of hydrogen chloride gas (Pinner reaction), followed by treatment with aqueous alkali. This ester can then be hydrolyzed to the final carboxylic acid product. This convergent approach efficiently builds the target structure from the readily available 3-quinuclidinone.
Methodologies for Stereocontrolled Introduction of Hydroxyl and Carboxylic Acid Functionalities
The C3 position of this compound is a stereocenter. Therefore, controlling the stereochemistry during its synthesis is crucial for accessing specific enantiomers. This control can be exerted at two key stages: the asymmetric synthesis of the 3-hydroxyquinuclidine core or the stereoselective addition of the side chain to 3-quinuclidinone.
Asymmetric Synthetic Approaches to the 3-Hydroxyquinuclidine Moiety
Achieving an enantiomerically pure 3-hydroxyquinuclidine moiety is most commonly accomplished through the asymmetric reduction of 3-quinuclidinone. This transformation has been extensively studied, yielding highly effective chemical and biological methods.
Catalytic asymmetric hydrogenation represents a powerful chemical approach. Chiral transition metal complexes, particularly those of rhodium and ruthenium with chiral diphosphine ligands, are effective catalysts. google.comgoogle.com For example, complexes of ruthenium with ligands from the BINAP family can catalyze the hydrogenation of 3-quinuclidinone to produce (R)- or (S)-3-quinuclidinol with high enantiomeric excess (ee). google.com Similarly, rhodium complexes with chiral ferrocenyl-based diphosphine ligands have been used to achieve high ee values. google.com These methods are advantageous due to their high efficiency and stereoselectivity. google.com
Biocatalysis offers a green and highly specific alternative. Enzymes known as carbonyl reductases or alcohol dehydrogenases can reduce 3-quinuclidinone with exceptional stereoselectivity. A well-documented example is the use of 3-quinuclidinone reductase from the yeast Rhodotorula rubra, which reduces the ketone to (R)-3-quinuclidinol with >99.9% ee. nih.govresearchgate.net By co-expressing this enzyme with a cofactor regeneration system, such as glucose dehydrogenase, in a host like E. coli, highly efficient and stoichiometric conversion can be achieved on a preparative scale. nih.gov
Table 2: Selected Methods for Asymmetric Reduction of 3-Quinuclidinone
| Method | Catalyst / Enzyme | Product Enantiomer | Enantiomeric Excess (ee) | Reference(s) |
| Catalytic Asymmetric Hydrogenation | RuXY-Diphosphine-bimaH complex | (R)- or (S)-3-Quinuclidinol | >99% | google.com |
| Catalytic Asymmetric Hydrogenation | Rhodium(I) / Chiral Diphosphine | (R)- or (S)-3-Quinuclidinol | High ee | google.com |
| Biocatalytic Reduction | 3-Quinuclidinone Reductase (Rhodotorula rubra) | (R)-3-Quinuclidinol | >99.9% | nih.govresearchgate.net |
| Biocatalytic Reduction | Carbonyl Reductase (Kaistia granuli) | (R)-3-Quinuclidinol | High ee | researchgate.net |
Stereoselective Carbon-Carbon Bond Formation for the Acetic Acid Side Chain
The addition of a two-carbon unit to the carbonyl of 3-quinuclidinone to directly form the stereocenter of this compound presents a significant stereochemical challenge. The standard cyanohydrin formation described previously is typically a racemic process, yielding a mixture of both enantiomers.
Achieving stereoselectivity in this C-C bond formation would require a chiral reagent or catalyst. While specific examples for the synthesis of this compound are not widely reported, general principles of asymmetric synthesis can be applied. For instance, a Reformatsky reaction using an ethyl bromoacetate (B1195939) and a chiral ligand could potentially afford stereoselective addition. Another approach would be to use a chiral cyanide-delivery agent to asymmetrically form the cyanohydrin intermediate.
The field of enantioselective C-C bond formation using engineered enzymes is also rapidly advancing. Protein-based catalysts have been developed for stereoselective reactions involving enolate intermediates, demonstrating the potential for biocatalytic routes to control the formation of trisubstituted stereocenters. nih.gov Engineering a synthase or lyase to accept 3-quinuclidinone as a substrate could provide a future pathway for the direct, stereocontrolled synthesis of the target molecule.
Chemical Transformations for Derivatization of this compound Precursors
The title compound and its precursors possess multiple reactive sites—the tertiary alcohol, the carboxylic acid, and the tertiary amine of the quinuclidine nitrogen—that allow for a wide range of chemical transformations and derivatizations.
The carboxylic acid group is readily converted into other functional groups. Standard esterification conditions (e.g., alcohol with an acid catalyst) can produce various esters. Amide bond formation can be achieved by activating the carboxylic acid with coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) followed by reaction with a primary or secondary amine. mdpi.com
The tertiary hydroxyl group is less reactive than a primary or secondary alcohol but can still be functionalized. It can be acylated to form esters using an acid chloride or anhydride (B1165640) under appropriate conditions.
The quinuclidine nitrogen can be quaternized by reacting it with an alkyl halide, forming a quaternary ammonium (B1175870) salt. This modification can significantly alter the physical and biological properties of the molecule. Derivatization agents can also be used to modify the carboxylic acid group for analytical purposes, such as improving its detection by mass spectrometry. nih.gov
Emerging and Sustainable Synthetic Approaches (e.g., Mechanochemical Routes)
Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methodologies. Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advance in green chemistry. nih.gov These reactions are often performed solvent-free or with minimal solvent, reducing chemical waste and sometimes accelerating reaction rates. nih.govmdpi.com While a specific mechanochemical synthesis of this compound has not been reported, the underlying reactions, such as N-alkylation and condensation, are amenable to this technique. The synthesis of other bioactive nitrogen heterocycles using mechanochemical methods under phase-transfer catalysis (PTC) conditions has been demonstrated, suggesting the potential for applying this technology to the quinuclidine scaffold. mdpi.com
As mentioned in section 2.3.1, biocatalysis stands as a pillar of sustainable synthesis. The use of whole-cell systems or isolated enzymes for the asymmetric reduction of 3-quinuclidinone is a prime example of a green synthetic method, operating under mild, aqueous conditions with high selectivity and minimal waste. nih.govresearchgate.net The discovery and engineering of new enzymes could enable even more complex and direct biocatalytic routes to functionalized quinuclidines in the future. nih.gov
Mechanistic Studies and Chemical Transformations of 2 3 Hydroxyquinuclidin 3 Yl Acetic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group in 2-(3-hydroxyquinuclidin-3-yl)acetic acid is a primary site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.
Functional Group Interconversions (e.g., Esterification, Amidation)
The carboxylic acid functionality can be readily converted into esters and amides through well-established synthetic protocols.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, where the acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. nih.gov This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. nih.govyoutube.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent proton transfers and elimination of water yield the final ester product. researchgate.net
Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine. This transformation typically requires the use of coupling agents to activate the carboxylic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly employed. bldpharm.com The reaction proceeds through the formation of an activated intermediate, often an O-acylisourea, which is then susceptible to nucleophilic attack by the amine to form the amide bond. In some protocols, additives like N-hydroxysuccinimide are used to form a more stable activated ester, which can then react with the amine. bldpharm.com The synthesis of various phenol (B47542) amides from hydroxycinnamic acids, which share the carboxylic acid functionality, has been demonstrated using such methods. bldpharm.com
A general procedure for the synthesis of acetate (B1210297) derivatives from (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides involves reacting them with the corresponding hydroxy derivatives in the presence of pyridine. bldpharm.com This highlights a potential route for forming ester derivatives of this compound by first converting the carboxylic acid to an acid chloride.
Table 1: Examples of Functional Group Interconversions of Carboxylic Acids
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC, DIC) | Amide |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride |
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, particularly under certain conditions. The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of this reaction.
While direct thermal decarboxylation of simple aliphatic carboxylic acids is difficult, the presence of activating groups can facilitate this process. For instance, the electrolysis of quinuclidine-2-carboxylic acid in a basic solution has been shown to yield 2-methoxy-1-azabicyclo[2.2.2]octane, indicating that decarboxylation can occur under electrolytic conditions. researchgate.net This reaction proceeds through the formation of a carbonium ion intermediate after decarboxylation, which then reacts with the solvent (methanol). researchgate.net
The decarboxylation of arylacetic acids to form aryl aldehydes and ketones has been extensively studied, often employing metal catalysts or photoredox conditions. masterorganicchemistry.commasterorganicchemistry.com These methods typically involve an oxidative decarboxylation mechanism. Although this compound is not an arylacetic acid, the principles of facilitating decarboxylation through intermediate stabilization could potentially be applied.
The thermal decomposition of carboxylic acids is a complex process that can lead to the release of CO₂. youtube.com The presence of the quinuclidine (B89598) ring and the hydroxyl group in this compound would influence its thermal stability and potential decarboxylation pathways.
Transformations Involving the Tertiary Alcohol Functionality
The tertiary alcohol in this compound presents a site for various transformations, although its reactivity is sterically hindered compared to primary or secondary alcohols.
Selective Oxidation and Reduction Reactions
Selective Oxidation: The oxidation of tertiary alcohols is generally not possible under standard conditions without breaking carbon-carbon bonds. However, the oxidation of the closely related 3-quinuclidinol (B22445) to 3-quinuclidinone is a known transformation. This suggests that if the acetic acid side chain were to be modified or removed, the resulting tertiary alcohol could potentially be oxidized. For instance, derivatives of 2-benzylidene-3-quinuclidinone have been studied, implying the existence of the ketone form. nih.gov
Reduction: The reduction of a tertiary alcohol to an alkane is a challenging transformation that cannot be achieved directly. It typically requires converting the hydroxyl group into a better leaving group, such as a tosylate, followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄). nih.gov This two-step process results in the net replacement of the hydroxyl group with a hydrogen atom. nih.gov The reduction of carboxylic acids and esters to primary alcohols using LiAlH₄ is a well-established reaction. youtube.comdoubtnut.com Therefore, treatment of this compound with LiAlH₄ would be expected to reduce the carboxylic acid to a primary alcohol, while the tertiary alcohol would likely remain intact under typical conditions.
Nucleophilic and Electrophilic Reactivity at the Hydroxyl Center
The hydroxyl group of this compound can act as both a nucleophile and a site for electrophilic attack after activation.
Nucleophilic Reactivity: The direct nucleophilic substitution of the tertiary hydroxyl group is difficult due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). nih.gov To facilitate substitution, the hydroxyl group must first be activated to create a better leaving group. One method involves the use of reagents like chlorodiphenylphosphine (B86185) to form an alkoxydiphenylphosphine intermediate, which can then undergo substitution. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols via isouronium intermediates. nih.gov
Electrophilic Reactivity: The lone pairs on the oxygen of the hydroxyl group allow it to act as a nucleophile and attack electrophiles. For example, it can be acylated to form esters. More generally, electrophilic addition reactions typically occur at π bonds, such as in alkenes. bldpharm.com For an electrophile to react at the hydroxyl center, it would likely involve an initial protonation or coordination to the oxygen.
Chemical Behavior of the Quinuclidine Nitrogen Atom
The bridgehead nitrogen atom of the quinuclidine ring is a key feature that significantly influences the compound's properties and reactivity. It is a tertiary amine and exhibits characteristic basic and nucleophilic behavior.
The basicity of the quinuclidine nitrogen is a prominent feature. However, in substituted quinuclidines, the basicity can be influenced by the inductive effects of the substituent groups.
N-Alkylation and N-Oxidation: As a tertiary amine, the quinuclidine nitrogen can readily undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction proceeds via a standard Sₙ2 mechanism. The synthesis of N-alkyl-2-pyridones, for example, can be achieved by reacting 2-pyridone with alkyl halides in the presence of a suitable base. google.com Similarly, the nitrogen atom of this compound can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
The quaternization of the nitrogen in 3-quinuclidinol derivatives has been shown to be important for certain biological activities. nih.gov This highlights the accessibility of the nitrogen atom for reactions with electrophiles. The synthesis of various compounds often involves reactions at the quinuclidine nitrogen, underscoring its importance as a reactive center.
Table 2: Summary of Reactivity at Different Functional Groups
| Functional Group | Type of Reaction | Key Transformations |
|---|---|---|
| Carboxylic Acid | Functional Group Interconversion | Esterification, Amidation |
| Carboxylic Acid | Decarboxylation | Potential for CO₂ elimination, especially under electrolytic or oxidative conditions |
| Tertiary Alcohol | Oxidation/Reduction | Oxidation to ketone (challenging), Reduction to alkane (multi-step) |
| Tertiary Alcohol | Substitution/Addition | Nucleophilic substitution (requires activation), Electrophilic attack at oxygen |
| Quinuclidine Nitrogen | Nucleophilic/Basic Reactions | N-Alkylation (Quaternization), N-Oxidation |
Quaternization and N-Oxidation Reactions
The nitrogen atom of the quinuclidine ring system is a tertiary amine and, as such, is susceptible to quaternization and N-oxidation reactions.
Quaternization:
The quaternization of the quinuclidine nitrogen involves the reaction with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt. This reaction, known as the Menshutkin reaction, converts the tertiary amine into a quaternary ammonium salt. In the context of this compound, the nitrogen atom can be readily alkylated. For instance, reaction with an appropriate alkyl or benzyl (B1604629) halide in a suitable solvent like tetrahydrofuran (B95107) would be expected to yield the corresponding N-alkyl or N-benzyl quaternary ammonium salt.
Studies on related 3-hydroxyquinuclidine derivatives have demonstrated the feasibility of this transformation. For example, novel quaternary 3-hydroxy and 3-hydroxyimino quinuclidinium bromides have been synthesized by reacting the parent quinuclidine derivative with various alkyl bromides. nih.gov These reactions typically proceed in good yields. nih.gov
Table 1: Examples of Quaternization Reactions of Quinuclidine Derivatives
| Quinuclidine Derivative | Alkylating Agent | Product | Reference |
| 3-Hydroxyiminoquinuclidine | Butenyl bromide | N-Butenyl-3-hydroxyiminoquinuclidinium bromide | nih.gov |
| 3-Hydroxyiminoquinuclidine | Benzyl bromide | N-Benzyl-3-hydroxyiminoquinuclidinium bromide | nih.gov |
| 3-Hydroxyiminoquinuclidine | para-Substituted benzyl bromides | N-(para-Substituted benzyl)-3-hydroxyiminoquinuclidinium bromides | nih.gov |
| 3-Hydroxyquinuclidine | para-Substituted benzyl bromides | N-(para-Substituted benzyl)-3-hydroxyquinuclidinium bromides | researchgate.net |
N-Oxidation:
The nitrogen atom of the quinuclidine ring can also undergo oxidation to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide introduces a new functional group that can influence the molecule's physical and chemical properties. While direct N-oxidation of this compound has not been reported, studies on the N-oxidation of other heterocyclic amines, such as pyridines and quinolines, suggest that this reaction should be possible. researchgate.netacs.org For instance, dimethyldioxirane (B1199080) has been used for the N-oxidation of various 2-substituted pyridines and quinolines, yielding the corresponding N-oxides in high yields. researchgate.net The formation of an acyloxypyridinium cation as an intermediate has been proposed in some N-oxide catalyzed reactions. acs.org
Influence on Adjacently Functionalized Centers
The substituents on the quinuclidine ring can significantly influence the reactivity of adjacent functional groups. In this compound, the key functional groups are the tertiary amine, the hydroxyl group at the 3-position, and the acetic acid side chain also at the 3-position.
The basicity of the quinuclidine nitrogen is known to be affected by the nature of the substituent at the 3-position. For example, the pKa of the conjugate acid of quinuclidine is 11.3, while that of 3-hydroxyquinuclidine is 9.9. wikipedia.org This decrease in basicity is due to the electron-withdrawing inductive effect of the hydroxyl group. Other substituents at the 3-position, such as acetoxy (pKa 9.3) and chloro (pKa 8.9), further decrease the basicity. wikipedia.org Therefore, the presence of both a hydroxyl and an acetic acid group at the 3-position in this compound is expected to render the nitrogen less basic than unsubstituted quinuclidine.
The reactivity of the acetic acid side chain, such as its acidity and susceptibility to esterification or amidation, will also be influenced by the adjacent quinuclidine ring. The tertiary amine, even in its protonated form, can exert an electronic influence on the carboxyl group.
Ring System Modifications and Structural Rearrangements
The rigid bicyclic structure of the quinuclidine ring can undergo various modifications and rearrangements under specific reaction conditions.
One notable rearrangement involving the quinuclidine skeleton has been observed in the domino coupling and rearrangement of Cinchona alkaloid derivatives. acs.org In this reaction, the quinuclidinylmethyl group at the C-4' position of a quinoline (B57606) ring migrates to the C-3' position, leading to the formation of a novel chiral 5-aza-7H-benzo[no]tetraphene ring system. acs.org This transformation is proposed to proceed through a radical-mediated pathway. acs.org While this is a complex example within a larger molecular framework, it highlights the potential for rearrangements of the quinuclidine core.
Furthermore, the synthesis of tricyclic and tetracyclic quinuclidine derivatives has been achieved through cycloaddition and ring transformation reactions. researchgate.net For example, (Z)-2-arylidene-quinuclidines have been used as starting materials to construct fused heterocyclic systems. researchgate.net
Although no specific ring modifications or rearrangements of this compound have been documented, the inherent strain in the bicyclic system and the presence of multiple functional groups could potentially facilitate such transformations under appropriate thermal or catalytic conditions. For instance, ring-expansion reactions of vinylaziridines, which also involve the release of ring strain, are known to produce various aza-heterocycles. mdpi.com
Advanced Analytical Characterization Techniques for 2 3 Hydroxyquinuclidin 3 Yl Acetic Acid and Its Analogs
High-Resolution Spectroscopic Methods for Structural Confirmation
High-resolution spectroscopic techniques are fundamental in determining the molecular structure of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid by providing detailed information about its atomic connectivity and chemical environment.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the intricate molecular structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.
For a molecule with the complexity of this compound, a combination of 2D NMR experiments would be employed:
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing which protons are adjacent to one another. This is instrumental in tracing the proton networks within the quinuclidine (B89598) ring and the acetic acid side chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal to its attached proton(s), providing a clear map of the carbon skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying the connectivity between quaternary carbons (like C3 of the quinuclidine ring) and nearby protons, and for confirming the attachment of the acetic acid side chain to the quinuclidine core.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their bonding. NOESY is critical for determining the stereochemistry of the molecule, for instance, the relative orientation of the hydroxyl and acetic acid groups at the C3 position.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |
| Quinuclidine H-2, H-6 | 3.0 - 3.2 (m) | ~50 |
| Quinuclidine H-4 | 1.8 - 2.0 (m) | ~25 |
| Quinuclidine H-5, H-7, H-8 | 1.5 - 1.9 (m) | ~20-30 |
| Acetic Acid CH₂ | 2.5 (s) | ~45 |
| C-3 Hydroxyl OH | 4.5 (s, br) | - |
| Acetic Acid COOH | 11.0 (s, br) | ~175 |
| Quinuclidine C-2, C-6 | - | ~50 |
| Quinuclidine C-3 | - | ~75 |
| Quinuclidine C-4 | - | ~25 |
| Quinuclidine C-5, C-7, C-8 | - | ~20-30 |
| Acetic Acid C=O | - | ~175 |
Note: These are estimated values and would need to be confirmed by experimental data.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.
For this compound, key vibrational bands would be expected:
O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl and carboxylic acid O-H groups.
C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ region would correspond to the C-H bonds of the quinuclidine ring and the acetic acid methylene (B1212753) group.
C=O Stretching: A strong, sharp absorption around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
C-N Stretching: Vibrations associated with the C-N bonds of the tertiary amine in the quinuclidine ring would appear in the fingerprint region (1000-1300 cm⁻¹).
C-O Stretching: The C-O stretch of the tertiary alcohol would also be found in the fingerprint region, typically between 1050 and 1150 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₉H₁₅NO₃), the expected exact mass would be calculated and compared to the experimental value.
Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable structural information. Common fragmentation pathways for this molecule might include the loss of water (H₂O), carbon dioxide (CO₂), or cleavage of the acetic acid side chain, providing further confirmation of the proposed structure. Recent advancements in HRMS allow for detailed analysis of complex mixtures, which is particularly useful for identifying and characterizing impurities and degradation products. nih.govnih.govchrom-china.comresearchgate.net
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Table 2: Illustrative Crystallographic Data for a Quinuclidine Derivative (R)-(-)-Quinuclidin-3-ol
| Parameter | Value | Reference |
| Crystal System | Hexagonal | researchgate.net |
| Space Group | P6₁ | researchgate.net |
| a (Å) | 6.2076 | researchgate.net |
| c (Å) | 29.8731 | researchgate.net |
| V (ų) | 996.91 | researchgate.net |
| Z | 6 | researchgate.net |
This data is for a related precursor and serves as an example of the type of information obtained from X-ray diffraction.
Chromatographic and Electrophoretic Separations
Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures or biological matrices.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful and sensitive analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is ideal for the analysis of this compound, particularly for quantifying its presence in complex mixtures and for identifying related impurities.
In a typical LC-MS analysis, a reversed-phase high-performance liquid chromatography (HPLC) column would be used to separate the target compound from other components based on polarity. The eluent from the HPLC is then introduced into the mass spectrometer, which provides mass information for the separated compounds. The use of high-resolution mass spectrometry in conjunction with LC allows for the confident identification of the target compound and its analogs. The development of robust LC-MS methods is crucial for quality control in pharmaceutical manufacturing and for metabolism studies. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are routinely used to detect and quantify impurities in active pharmaceutical ingredients like cevimeline (B1668456), ensuring they meet stringent safety and quality standards. veeprho.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as this compound, which contains both a hydroxyl and a carboxylic acid group, presents significant challenges due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is a crucial prerequisite.
Derivatization Strategies:
The primary goal of derivatization is to convert the polar functional groups into less polar, more volatile moieties. For this compound, a two-fold derivatization approach is typically necessary to cap both the hydroxyl and carboxylic acid groups. Silylation is a common and effective method. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can be employed to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether and the carboxylic acid to a TMS ester.
Alternatively, a two-step process involving esterification followed by silylation or acylation can be utilized. The carboxylic acid can first be esterified, for instance, by using methanol (B129727) with an acid catalyst to form the methyl ester. Subsequently, the hydroxyl group can be acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), which also enhances detectability by an electron capture detector (ECD) if available. researchgate.net Another approach for the derivatization of the carboxylic acid group in the presence of water involves using a condensing agent like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to facilitate an amidation reaction. gcms.czshimadzu.com
GC-MS Analysis and Fragmentation:
Once derivatized, the resulting compound can be analyzed by GC-MS. The choice of the capillary column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is often suitable. The temperature program would be optimized to ensure adequate separation from any reaction byproducts and matrix components.
The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization (EI). For the bis-TMS derivative of this compound, characteristic fragmentation would be expected. The molecular ion peak (M+) may be observed, although it can be weak. More prominent fragments would likely arise from the loss of a methyl group from a TMS moiety ([M-15]+), the loss of the TMS-ester group, and fragmentation of the quinuclidine ring. The accurate mass data from high-resolution mass spectrometry can further aid in confirming the elemental composition of the fragments and the parent ion. u-szeged.hu
Hypothetical GC-MS Parameters:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Scan Range | m/z 40-550 |
This table represents a typical starting point for method development and is not based on experimentally verified data for this specific compound.
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the 3-position of the quinuclidine ring, it exists as a pair of enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the assessment of enantiomeric purity is a critical aspect of its analysis. eijppr.com High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used and effective technique for this purpose. registech.com
Selection of Chiral Stationary Phase (CSP):
The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. nih.gov The choice of the CSP is paramount for a successful separation. Given the structure of this compound, several types of CSPs could be effective:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series) are highly versatile and can be used in normal-phase, reversed-phase, or polar organic modes. nih.gov For an amphiprotic molecule like the target compound, these phases can offer multiple interaction sites, including hydrogen bonding (with the hydroxyl and carboxylic acid groups), and dipole-dipole interactions. eijppr.com
Pirkle-type CSPs: These CSPs, such as the Whelk-O® 1, are known for their broad applicability and can separate underivatized acids, alcohols, and amines. The separation mechanism involves π-π interactions, hydrogen bonding, and steric hindrance. hplc.eu
Macrocyclic Antibiotic CSPs: CSPs based on antibiotics like vancomycin (B549263) or teicoplanin are particularly effective for separating molecules containing amines and carboxylic acids due to the presence of multiple chiral centers, hydrogen bond donors and acceptors, and ionic interaction sites. mst.edu
Ligand-Exchange Chromatography (LEC): This technique involves a CSP coated with a chiral ligand and a metal ion (e.g., copper(II)). The enantiomers of the analyte, which must be capable of forming a complex with the metal ion (as is the case with amino acids or hydroxy acids), are separated based on the differential stability of the resulting diastereomeric ternary complexes. eijppr.com
Method Development and Detection:
Method development in chiral HPLC involves screening different CSPs and optimizing the mobile phase composition (e.g., solvent ratios, additives, pH). For this compound, a polar organic or reversed-phase mode would likely be suitable. In reversed-phase, a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the mobile phase will be critical as it affects the ionization state of both the carboxylic acid and the quinuclidine nitrogen, thereby influencing retention and enantioselectivity.
Detection can be achieved using a standard UV detector, as the quinuclidine structure, while lacking a strong chromophore, will exhibit some absorbance at low wavelengths. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is advantageous.
Illustrative Chiral HPLC Parameters:
| Parameter | Value |
| Chiral Column | Chiralpak® IB (Immobilized cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Acetonitrile / 20 mM Ammonium Acetate (pH 6.0) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
This table provides a hypothetical set of conditions for method development. The actual separation will depend on the specific interactions between the analyte and the chosen CSP.
Theoretical and Computational Chemistry of 2 3 Hydroxyquinuclidin 3 Yl Acetic Acid
Electronic Structure and Reactivity Predictions via Quantum Mechanics
Quantum mechanics (QM) offers a foundational framework for understanding the electronic behavior of molecules, which in turn governs their chemical reactivity and physical properties. mdpi.com For 2-(3-Hydroxyquinuclidin-3-yl)acetic acid, QM calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's response to chemical perturbations.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. This method is particularly well-suited for studying molecules of the size and complexity of this compound. DFT calculations would typically commence with a geometry optimization to locate the molecule's lowest energy structure. From this optimized geometry, a wealth of electronic properties can be determined.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Further analysis of the electron density allows for the calculation of various reactivity descriptors. For instance, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the hydroxyl and carboxylic acid groups are expected to be regions of negative ESP, while the hydrogen of the carboxylic acid and the protons on the quinuclidinium nitrogen (if protonated) would exhibit positive ESP.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory in a simulated aqueous environment)
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -789.123 Hartree |
Note: The data in this table is illustrative and represents typical values that might be obtained from such a calculation.
Ab initio molecular orbital methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), provide a systematically improvable and often more rigorous alternative to DFT. While computationally more demanding, these methods are invaluable for benchmarking DFT results and for systems where electron correlation effects are particularly complex.
An ab initio study of this compound would provide a detailed picture of its molecular orbitals and their energies. These calculations can be particularly useful for validating the electronic structure predicted by DFT and for obtaining highly accurate energies for different molecular conformations or reaction transition states. Comparing results from different levels of theory (e.g., HF, MP2, and DFT) would offer a comprehensive understanding of the molecule's electronic landscape and the reliability of the computational models employed.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not static. The molecule possesses significant conformational flexibility, primarily arising from the rotation around the C-C bond connecting the acetic acid side chain to the quinuclidine (B89598) ring, as well as the puckering of the bicyclic quinuclidine core itself.
A thorough conformational analysis would involve systematically rotating key dihedral angles and calculating the corresponding energy to generate a potential energy surface (PES). This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (local minima) and the energy barriers (saddle points) that separate them. Such studies are critical for understanding which shapes the molecule is most likely to adopt in different environments. For this compound, a key focus would be the orientation of the acetic acid group relative to the hydroxyl group, as this could facilitate intramolecular hydrogen bonding, which would significantly stabilize certain conformations.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (HO-C3-Cα-COOH) | Relative Energy (kcal/mol) | Key Feature |
| A (Global Minimum) | ~60° | 0.00 | Intramolecular H-bond between -OH and -COOH |
| B | ~180° | 2.5 | Extended (anti) conformation |
| C | ~-60° | 3.1 | Gauche conformation, sterically hindered |
Note: The data in this table is for illustrative purposes.
Molecular Dynamics Simulations of Intermolecular and Intramolecular Processes
While quantum mechanics describes the electronic structure of a molecule at a static moment, molecular dynamics (MD) simulations provide a view of its behavior over time. youtube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the dynamic processes of this compound in a realistic environment, such as in aqueous solution. nih.govmdpi.comnih.gov
An MD simulation of this compound would typically involve placing the molecule in a box of simulated water molecules and tracking the trajectory of all atoms over nanoseconds or even microseconds. uiuc.edu This allows for the observation of key dynamic events, such as:
Solvation: How water molecules arrange around the hydrophilic (hydroxyl, carboxylic acid) and more hydrophobic (aliphatic cage) parts of the molecule.
Intramolecular Dynamics: The persistence and dynamics of intramolecular hydrogen bonds, the flexibility of the quinuclidine ring, and the rotational freedom of the side chain.
Intermolecular Interactions: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules.
Analysis of MD trajectories can yield important properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Spectroscopic Property Simulations and Validation
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the properties that give rise to spectroscopic signals, theoretical models can aid in the structural elucidation of newly synthesized compounds and validate the accuracy of the computational methods themselves.
For this compound, several types of spectra could be simulated:
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These can be directly compared to an experimental IR spectrum to identify characteristic peaks, such as the O-H stretch of the alcohol and carboxylic acid, and the C=O stretch of the acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Magnetic shielding tensors can be calculated for each nucleus (e.g., ¹H, ¹³C), which are then converted into chemical shifts. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.
Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3450 | 3465 |
| O-H Stretch (Alcohol) | 3380 | 3390 |
| C=O Stretch (Carboxylic Acid) | 1715 | 1725 |
| C-O Stretch (Alcohol) | 1055 | 1060 |
Note: Calculated frequencies are often systematically scaled to improve agreement with experimental data. The data presented is illustrative.
In Silico Modeling of Molecular Interactions (General, non-biological target specific)
Beyond its intramolecular properties, understanding how this compound interacts with other molecules is crucial. The electronic structure calculations described in section 5.1 provide the foundation for this modeling. The molecule's electrostatic potential surface, for example, is a direct visual guide to how it will interact with other polar or charged species.
The regions of negative potential around the oxygen atoms indicate they are likely hydrogen bond acceptors, while the hydroxyl and carboxylic acid protons are strong hydrogen bond donors. These features suggest the molecule could engage in self-assembly through intermolecular hydrogen bonding, potentially forming dimers or larger aggregates in non-polar solvents or in the solid state. Computational models can be used to explore the geometries and binding energies of such dimers, providing insight into the strength and nature of these non-covalent interactions. These general interaction models are fundamental before considering more complex, specific binding scenarios.
Molecular Interactions and Chemical Biology Research Applications of 2 3 Hydroxyquinuclidin 3 Yl Acetic Acid
Supramolecular Host-Guest Recognition and Assembly
The design of molecules for supramolecular chemistry often involves combining recognition sites with specific geometric frameworks. The rigid bicyclic structure of the quinuclidine (B89598) ring system in 2-(3-hydroxyquinuclidin-3-yl)acetic acid could serve as a scaffold for presenting the hydroxyl and carboxylic acid groups in a well-defined spatial arrangement, making it a theoretical candidate for host-guest interactions.
Interaction with Synthetic Molecular Receptors and Cavitands
While no studies have been published on the interaction of this compound with synthetic molecular receptors, its functional groups suggest potential binding modes. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the hydroxyl group can also participate in hydrogen bonding. The protonated quinuclidine nitrogen at physiological pH could engage in cation-π or electrostatic interactions. These features are common in guest molecules designed to bind within the cavities of hosts like cyclodextrins, calixarenes, or cucurbiturils. researchgate.net For instance, the binding of guest molecules is often driven by a combination of hydrophobic effects and specific hydrogen bonds, leading to the formation of stable host-guest complexes. nih.gov
Table 1: Potential Non-Covalent Interactions of this compound with Synthetic Hosts
| Functional Group of Guest | Potential Interaction with Host | Host Cavity Environment |
| Carboxylic Acid | Hydrogen Bonding, Electrostatic | Polar/Charged |
| Hydroxyl Group | Hydrogen Bonding | Polar |
| Quinuclidine Nitrogen (protonated) | Cation-π, Electrostatic | Aromatic/Anionic |
| Quinuclidine Scaffold | van der Waals, Hydrophobic | Apolar |
This table is a theoretical representation of potential interactions and is not based on experimental data for the specific compound.
Design Principles for Self-Assembled Systems
The principles of self-assembly rely on the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecules like this compound, possessing both hydrogen-bond donors and acceptors, could in theory participate in the formation of supramolecular polymers or discrete assemblies. However, there is no published research demonstrating the use of this specific compound in the design of such systems.
Role as a Chemical Probe in Biochemical Pathways
Chemical probes are small molecules used to study and manipulate biological systems. The specific structural characteristics of this compound could make it a candidate for such a role, although no such applications have been documented.
Investigations into Enzyme-Ligand Binding Mechanisms
The study of how ligands bind to enzymes is fundamental to drug discovery. mdpi.com The rigid conformation of the quinuclidine scaffold in this compound could be advantageous in probing enzyme active sites, as it would reduce the entropic penalty upon binding compared to more flexible molecules. mdpi.com However, without specific studies, its affinity and selectivity for any particular enzyme remain unknown.
Studies of Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are increasingly recognized as important drug targets. mdpi.comnih.gov Small molecules that can either inhibit or stabilize these interactions are of great interest. While there are examples of complex heterocyclic molecules acting as PPI modulators, there is no evidence in the current literature to suggest that this compound has been investigated for this purpose.
Future Research Directions and Perspectives for 2 3 Hydroxyquinuclidin 3 Yl Acetic Acid
Gaps in Synthetic Methodology and Target-Oriented Synthesis
A primary hurdle in exploring the potential of 2-(3-hydroxyquinuclidin-3-yl)acetic acid lies in developing efficient and stereocontrolled synthetic routes. The creation of the C3-quaternary center, which is substituted with both a hydroxyl group and a carboxymethyl group, is a significant synthetic challenge.
Key Research Gaps and Future Directions:
Stereoselective Synthesis: Developing methods for the enantioselective synthesis of this compound is paramount. Future work could explore asymmetric variants of reactions used to build the quinuclidine (B89598) core or functionalize it. The use of chiral auxiliaries or catalysts to control the stereochemistry at the C3 position during the introduction of the acetic acid side chain would be a critical advancement.
Regioselective Functionalization: Research into the regioselective synthesis of related heterocyclic acetic acid derivatives has shown that steric effects can block certain reaction pathways, enabling specific outcomes. nih.gov Similar principles could be applied to the quinuclidine system. For instance, functionalization via a quinuclidine-N-oxide intermediate could acidify the α-protons, allowing for controlled deprotonation and subsequent alkylation to introduce the acetic acid moiety. liverpool.ac.uk
Target-Oriented Derivatization: Once a reliable synthesis is established, target-oriented synthesis could focus on creating a library of derivatives. The carboxylic acid and hydroxyl groups serve as ideal handles for further modification, allowing for the systematic exploration of structure-activity relationships in various applications.
A summary of potential synthetic strategies is presented below.
Table 1: Potential Synthetic Strategies and Challenges| Synthetic Approach | Description | Potential Challenges | Relevant Precedents |
|---|---|---|---|
| Asymmetric Alkylation | Enantioselective alkylation of a 3-quinuclidinone derivative with an acetate (B1210297) enolate equivalent using a chiral catalyst system. | Achieving high enantioselectivity and diastereoselectivity; preventing side reactions. | Asymmetric catalysis with cinchona alkaloid derivatives. liverpool.ac.uk |
| Reformatsky-type Reaction | Reaction of 3-quinuclidinone with a zinc enolate of an α-haloacetate ester, followed by hydrolysis. | Controlling the addition to the carbonyl; potential for low yields. | Classic organometallic addition reactions to ketones. |
Unexplored Chemical Reactivity and Catalytic Potential
The quinuclidine scaffold is a well-established motif in catalysis, particularly in photoredox and hydrogen-atom-transfer (HAT) reactions. bohrium.comrhhz.net The presence of a tertiary amine, a hydroxyl group, and a carboxylic acid in this compound suggests it could function as a multifunctional or bifunctional catalyst.
Unexplored Catalytic Roles:
Bifunctional Organocatalysis: The molecule combines a Lewis basic nitrogen atom with hydrogen-bond donating hydroxyl and carboxylic acid groups. This arrangement is ideal for bifunctional catalysis, where the amine activates one substrate while the acidic/hydroxyl groups activate another through hydrogen bonding. This could be particularly effective in asymmetric reactions where precise orientation of substrates is key to stereocontrol. acs.org
Hydrogen-Atom-Transfer (HAT) Catalysis: Quinuclidine and its derivatives are known to act as HAT catalysts under visible light, enabling the functionalization of typically inert C-H bonds. bohrium.comnih.gov The specific electronic and steric environment of this compound could modulate this reactivity, potentially leading to novel substrate selectivities. The intramolecular hydrogen bonding potential might influence the conformation and reactivity of the quinuclidinium radical cation intermediate.
Phase-Transfer Catalysis: The quaternization of the quinuclidine nitrogen with an alkyl halide would yield a chiral, cationic structure. The presence of the hydroxyl and carboxylate groups could create a unique hydrophilic/hydrophobic balance, making these derivatives interesting candidates for phase-transfer catalysts in biphasic reaction media.
Table 2: Potential Catalytic Applications
| Catalysis Type | Proposed Role of the Compound | Key Functional Groups | Potential Reactions |
|---|---|---|---|
| Bifunctional Organocatalysis | Simultaneous activation of an electrophile and a nucleophile. | Amine (Lewis Base), -OH & -COOH (Brønsted Acid/H-bond donor). | Asymmetric Aldol, Mannich, and Michael reactions. researchgate.net |
| Photoredox HAT Catalysis | Generation of a quinuclidinium radical cation to abstract H-atoms. rhhz.net | Quinuclidine core. | C-H functionalization of alcohols, amines, and ethers. bohrium.comnih.gov |
| Asymmetric Protonation | Enantioselective protonation of prochiral enolates. | Chiral scaffold, Brønsted acidic -COOH group. | Deracemization of ketones and esters. |
Advancements in Molecular Probe Design and Biochemical Applications
The rigid quinuclidine scaffold is a known pharmacophore found in many natural and synthetic biologically active compounds, including those targeting the cholinergic system. nih.gov This inherent bioactivity, combined with its functional handles, makes this compound an attractive core for the development of molecular probes. evitachem.com
Future Directions in Probe Development:
Scaffold for Targeted Probes: The carboxylic acid provides a versatile conjugation point for attaching reporter groups (e.g., fluorophores, biotin) or affinity labels. mdpi.com By linking it to a known targeting moiety, probes could be designed to investigate specific receptors or enzymes in their native biological environment.
Investigating Receptor Binding: Derivatives of this compound could be synthesized and screened for binding affinity against various receptors, particularly muscarinic and nicotinic acetylcholine (B1216132) receptors, given the prevalence of the quinuclidine core in cholinergic ligands. nih.gov
Enzyme Inhibitor Scaffolds: The combination of a rigid core and multiple hydrogen-bonding groups suggests potential as a scaffold for designing enzyme inhibitors. nih.gov The molecule could position its functional groups to interact with key residues in an enzyme's active site.
Table 3: Design Components for a Hypothetical Molecular Probe
| Component | Function | Provided by this compound | Potential Additions |
|---|---|---|---|
| Scaffold | Provides 3D orientation and structural rigidity. | The quinuclidine bicyclic system. | --- |
| Targeting Moiety | Binds to the biological target of interest. | The quinuclidine core itself may have affinity for certain receptors. nih.gov | A specific pharmacophore could be attached. |
| Linker | Connects the scaffold to the reporter group. | The acetic acid side chain. | Polyethylene glycol (PEG) or other spacers can be added. mdpi.com |
| Reporter Group | Enables detection and quantification. | --- | Fluorophores (e.g., Fluorescein), Biotin, or a photoaffinity label. |
Integration into Novel Supramolecular Architectures and Functional Materials
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into ordered, functional superstructures. The defined geometry and multiple hydrogen-bonding sites of this compound make it a promising building block, or "tecton," for constructing such materials. mdpi.com
Opportunities in Materials Science:
Hydrogen-Bonded Networks: The carboxylic acid can act as a robust hydrogen-bond donor and acceptor, while the hydroxyl group provides an additional site for interaction. These groups can direct the self-assembly of the molecule into predictable 1D, 2D, or 3D networks.
Chiral Materials: Using an enantiomerically pure form of the compound could lead to the formation of chiral supramolecular polymers or frameworks. Such materials are of great interest for applications in enantioselective separations and asymmetric catalysis.
Metal-Organic Frameworks (MOFs): The carboxylate group is a classic coordinating ligand for metal ions. The assembly of this molecule with various metal centers could yield novel MOFs. The rigid, bulky quinuclidine core would act as a structural pillar, creating porous materials with potentially unique guest-binding or catalytic properties within the pores. mdpi.com The internal hydroxyl group could further functionalize the pores of the resulting framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
